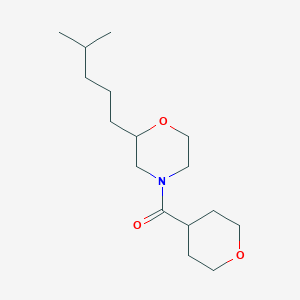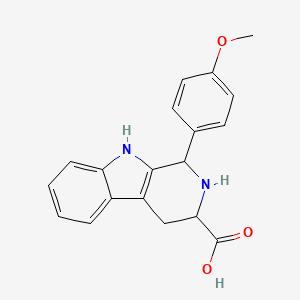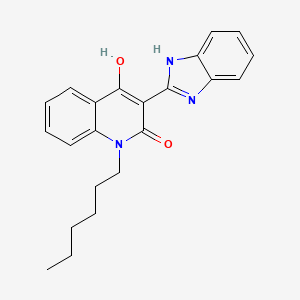![molecular formula C21H20N2O5 B6068330 N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6068330.png)
N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide, also known as MAFP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system.
Wirkmechanismus
N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide inhibits the activity of FAAH by binding to its active site. This leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol, which bind to cannabinoid receptors and activate the endocannabinoid system. The activation of the endocannabinoid system can lead to various physiological effects such as pain relief, anti-inflammatory effects, and modulation of mood and appetite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide are mainly due to its inhibition of FAAH and subsequent activation of the endocannabinoid system. N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to have analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to modulate mood and appetite in animal models of depression and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide in lab experiments is its selectivity for FAAH. N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide does not inhibit other enzymes that are involved in the metabolism of endocannabinoids, which makes it a valuable tool for studying the endocannabinoid system. However, N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide in scientific research. One direction is to study the effects of N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide in human subjects. Clinical trials are needed to determine the safety and efficacy of N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide in treating various conditions such as pain, inflammation, and mood disorders. Another direction is to develop more potent and selective FAAH inhibitors that can be used as therapeutic agents. Finally, N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide can be used to study the role of the endocannabinoid system in various physiological processes such as memory, learning, and neuroprotection.
Synthesemethoden
N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-4-nitrophenylacetic acid with 3-methylphenol, followed by the reduction of the nitro group to an amine group. The resulting compound is then acylated with 2-furoyl chloride to obtain N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been extensively used in scientific research to study the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a crucial role in various physiological processes such as pain, inflammation, mood, appetite, and memory. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that activate the endocannabinoid system. By inhibiting FAAH, N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide can increase the levels of endocannabinoids, leading to various physiological effects.
Eigenschaften
IUPAC Name |
N-[2-methoxy-4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-14-5-3-6-16(11-14)28-13-20(24)22-15-8-9-17(19(12-15)26-2)23-21(25)18-7-4-10-27-18/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKFNBMZQQIJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6068254.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B6068257.png)
![1-benzyl-5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6068267.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-(8-quinolinylmethyl)ethanamine](/img/structure/B6068282.png)
![methyl 4-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate](/img/structure/B6068285.png)
![N-methyl-5-(2-methylphenyl)-N-[2-(2-pyridinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6068293.png)
![methyl 2-{[(2-dodecanoylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6068312.png)

![3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6068320.png)
![3-cyclopropyl-5-(2-methoxy-1-naphthyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6068332.png)
![1-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanone](/img/structure/B6068338.png)

